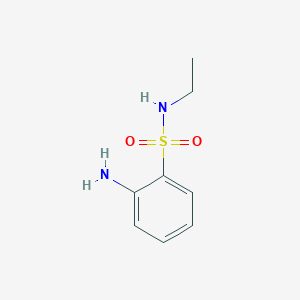

2-amino-N-ethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . It exists in a liquid state at room temperature and is commonly used in proteomics research . Although it is not widely recognized, this compound plays a crucial role in various applications.

Aplicaciones Científicas De Investigación

Proteomics Research

2-amino-N-ethylbenzenesulfonamide: is utilized in proteomics research due to its biochemical properties . It serves as a building block in the synthesis of more complex compounds used in protein analysis and characterization.

Pharmacology

In pharmacology, this compound is explored for its potential as a dual inhibitor in cancer drug development. It has shown inhibitory activity against Bcr-Abl and HDAC1, which are significant in the proliferation of certain cancer cells .

Medicine

Medically, sulfonamide drugs, which share a functional group with 2-amino-N-ethylbenzenesulfonamide, are used to treat a range of diseases such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma due to their anti-carbonic anhydrase and anti-t dihydropteroate synthetase activities .

Environmental Science

The environmental impact of sulfonamides, including compounds like 2-amino-N-ethylbenzenesulfonamide, is a subject of research due to their non-biodegradable nature and potential to cause adverse effects .

Analytical Chemistry

In analytical chemistry, 2-amino-N-ethylbenzenesulfonamide can be used for the synthesis of analytical reagents and in the development of new analytical methods .

Agriculture

The agricultural applications of sulfonamides, including 2-amino-N-ethylbenzenesulfonamide, are being studied for their antibacterial properties to treat livestock diseases .

Material Science

Veterinary Medicine

Sulfonamide drugs, which are related to 2-amino-N-ethylbenzenesulfonamide, are commonly used in veterinary medicine as antibacterial compounds to treat infections in livestock .

Safety and Hazards

As with any chemical compound, safety precautions are essential when handling 2-amino-N-ethylbenzenesulfonamide . Researchers should adhere to standard laboratory practices, including wearing appropriate protective gear, working in a well-ventilated area, and avoiding skin or eye contact. Detailed safety information can be found in the Safety Data Sheet (SDS) provided by the manufacturer .

Mecanismo De Acción

Target of Action

The primary target of 2-amino-N-ethylbenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

They bind to the active site of the enzyme, preventing its natural substrate from accessing the site and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of carbonic anhydrase disrupts the balance of bicarbonate and protons in the cell. This can affect a variety of biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and water .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

The inhibition of carbonic anhydrase by 2-amino-N-ethylbenzenesulfonamide can lead to a decrease in the production of bicarbonate and protons in the cell. This can disrupt cellular pH regulation and affect a variety of cellular processes .

Action Environment

The action of 2-amino-N-ethylbenzenesulfonamide can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other drugs that inhibit or induce cytochrome P450 enzymes could potentially affect the metabolism of 2-amino-N-ethylbenzenesulfonamide .

Propiedades

IUPAC Name |

2-amino-N-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAVWQUPULBREU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-ethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B3007128.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3007130.png)

![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)

![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide](/img/structure/B3007146.png)